Cas no 26568-25-2 (trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride)

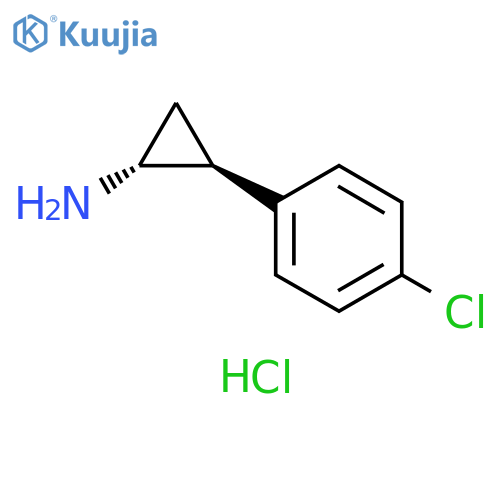

26568-25-2 structure

商品名:trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride

CAS番号:26568-25-2

MF:C9H11Cl2N

メガワット:204.096340417862

MDL:MFCD28145424

CID:4643450

PubChem ID:67320767

trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride 化学的及び物理的性質

名前と識別子

-

- Cyclopropanamine, 2-(4-chlorophenyl)-, hydrochloride (1:1), (1R,2S)-rel-

- rac-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride, trans

- trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride

- trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride

- trans-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride

-

- MDL: MFCD28145424

- インチ: 1S/C9H10ClN.ClH/c10-7-3-1-6(2-4-7)8-5-9(8)11;/h1-4,8-9H,5,11H2;1H/t8-,9+;/m0./s1

- InChIKey: PARPLJNCMHCNAA-OULXEKPRSA-N

- ほほえんだ: N[C@@H]1C[C@H]1C1C=CC(Cl)=CC=1.Cl

trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride セキュリティ情報

- シグナルワード:warning

- 危害声明: H303+H313+H333

- 警告文: P264+P280+P305+P351+P338+P337+P313

- セキュリティの説明: H303+H313+H333

- ちょぞうじょうけん:storage at -4℃ (1-2weeks), longer storage period at -20℃ (1-2years)

trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride 価格詳細 >>

| エンタープライズ | No. | 商品名 | Cas No. | 清らかである | 仕様 | 価格 | 更新日時 | 問い合わせ |

|---|---|---|---|---|---|---|---|---|

| TRC | R701235-100mg |

trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride |

26568-25-2 | 100mg |

$ 210.00 | 2022-06-03 | ||

| eNovation Chemicals LLC | D967970-500mg |

trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride |

26568-25-2 | 95% | 500mg |

$285 | 2024-07-28 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411260-50mg |

trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride |

26568-25-2 | 98% | 50mg |

¥1522 | 2023-04-05 | |

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411260-100mg |

trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride |

26568-25-2 | 98% | 100mg |

¥1663 | 2023-04-05 | |

| TRC | R701235-50mg |

trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride |

26568-25-2 | 50mg |

$ 135.00 | 2022-06-03 | ||

| SHANG HAI HAO HONG Biomedical Technology Co., Ltd. | 1411260-1g |

trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride |

26568-25-2 | 98% | 1g |

¥4858 | 2023-04-05 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1143S-5g |

trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride |

26568-25-2 | 97% | 5g |

¥13902.86 | 2025-01-21 | |

| JIE DA WEI ( SHANG HAI ) YI YAO KE JI FA ZHAN Co., Ltd. | 20R1143S-500mg |

trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride |

26568-25-2 | 97% | 500mg |

2111.63CNY | 2021-05-07 | |

| eNovation Chemicals LLC | D967970-250mg |

trans-2-(4-Chloro-phenyl)-cyclopropylamine hydrochloride |

26568-25-2 | 95% | 250mg |

$215 | 2024-07-28 | |

| Enamine | EN300-196965-10.0g |

rac-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride |

26568-25-2 | 95.0% | 10.0g |

$4360.0 | 2025-03-21 |

trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride 関連文献

-

Nele Veldeman,Ewald Janssens,Klavs Hansen,Jorg De Haeck,Roger E. Silverans,Peter Lievens Faraday Discuss., 2008,138, 147-162

-

N. A. Atamas,M. M. Lazarenko,K. S. Yablochkova,G. Taranyik RSC Adv., 2021,11, 37307-37316

-

Wojciech Juszczyk,Zbigniew Kaszkur RSC Adv., 2022,12, 5312-5323

-

Raihana Begum,Xin Yu Chin,Mingjie Li,Bahulayan Damodaran,Tze Chien Sum Chem. Commun., 2019,55, 5451-5454

26568-25-2 (trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride) 関連製品

- 2138239-26-4(5-(2,2-dimethylcyclopropyl)-1,2-oxazol-3-ylmethanesulfonyl chloride)

- 1805097-93-1(5-(Fluoromethyl)-4-methoxy-3-(trifluoromethoxy)pyridine-2-acetic acid)

- 1804377-70-5(2-(Chloromethyl)-4-(difluoromethyl)-5-fluoropyridine-3-acetonitrile)

- 2172528-75-3(4-(1-Aminocycloheptyl)-1-methylpiperidin-4-ol)

- 2228991-37-3(2-amino-1-5-(4-fluorophenyl)furan-2-ylpropan-1-one)

- 929203-04-3(4-(3-pyridinyl)phenylboronic acid pinacol ester)

- 1934536-76-1((6-Methyl-1H-pyrrolo[2,3-b]pyridin-2-yl)methanol)

- 339026-82-3(1H-Imidazo[4,5-b]pyridine, 2-(4-methylphenyl)-1-(phenylmethoxy)-)

- 947320-08-3(Methyl 4-isopropylpicolinate)

- 2228605-11-4(methyl 2-hydroxy-5-(prop-2-yn-1-yl)benzoate)

推奨される供給者

Amadis Chemical Company Limited

(CAS:26568-25-2)trans,rel-(1R,2S)-2-(4-chlorophenyl)cyclopropan-1-amine hydrochloride

清らかである:99%/99%/99%/99%/99%

はかる:1g/5g/500mg/250mg/100mg

価格 ($):436.0/1742.0/273.0/192.0/150.0